4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole
Overview
Description
4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family This compound features a bromomethyl group attached to the fourth position of the pyrazole ring, a methyl group at the first position, and a phenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole typically involves the bromomethylation of a suitable precursor. One common method is the radical bromination of 1-methyl-3-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole carboxylic acids or aldehydes.
Reduction: Formation of 1-methyl-3-phenyl-1H-pyrazole.
Scientific Research Applications
4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a pyrazole ring.
4-(Bromomethyl)-2-cyanobiphenyl: Contains a biphenyl structure with a bromomethyl group.
4-(Bromomethyl)-2-methylindole: Features an indole ring with a bromomethyl group.
Uniqueness
4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is unique due
Properties
IUPAC Name |
4-(bromomethyl)-1-methyl-3-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-14-8-10(7-12)11(13-14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJNSAWCLMMJHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699203 | |
Record name | 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-86-4 | |
Record name | 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499770-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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